molecular formula C17H16N2O3S B2924956 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1394758-00-9

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2924956
CAS No.: 1394758-00-9
M. Wt: 328.39
InChI Key: ZTGSYNHYIWPEHA-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-17(21,15-8-5-9-23-15)11-18-16(20)13-10-14(22-19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGSYNHYIWPEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula : C15H15N3O2S
  • Molecular Weight : 287.36 g/mol
  • SMILES Notation : Cc1ccccc1C(=O)NC@@HC(=O)N

This structure contributes to its biological activity, particularly in enzyme inhibition and cellular interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes, including tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to applications in skin depigmentation therapies.
    • IC50 Values : Studies have reported IC50 values ranging from 16.78 μM to 40.42 μM for tyrosinase inhibition, indicating moderate potency compared to standard inhibitors like kojic acid .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease management.
  • Cytotoxicity : In vitro studies using B16F10 melanoma cells demonstrated that the compound's cytotoxic effects are dose-dependent. Treatments at concentrations of 0, 1, 2, and 5 μM over 48 hours revealed significant reductions in cell viability at higher concentrations .

Case Study 1: Tyrosinase Inhibition

A study focused on the structure–activity relationship (SAR) of oxazole derivatives demonstrated that modifications on the phenyl ring significantly influence tyrosinase inhibition. The presence of hydroxyl groups enhanced inhibitory activity, with this compound showing superior results compared to other derivatives tested .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, suggesting potential as an antimicrobial agent. Further studies are necessary to elucidate the specific mechanisms underlying this activity and to assess the compound's safety profile .

Comparative Biological Activity Table

Activity Type IC50 Value (μM) Reference Compound Remarks
Tyrosinase Inhibition16.78 - 40.42Kojic AcidModerate potency; structure-dependent
Cytotoxicity (B16F10)Varies (dose-dependent)-Significant reduction at higher doses
Antimicrobial ActivityVaries-Effective against specific bacterial strains

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